Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate
Description
Structural Classification of Spirocyclic Diazacompounds
Spirocyclic diazacompounds are defined by two ring systems sharing a single atom (spiro junction) with nitrogen atoms integrated into their frameworks. Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate features a 2,5-diazaspiro[3.6]decane core, where a six-membered cyclohexane ring is fused to a three-membered diaziridine ring via a spiro carbon (Figure 1). The tert-butyl carboxylate group at position 2 serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic applications.
Key Structural Features:
- Ring Sizes : The [3.6] notation indicates a three-membered diaziridine ring and a six-membered cyclohexane ring.
- Nitrogen Placement : Nitrogen atoms occupy positions 2 and 5, contributing to basicity and hydrogen-bonding potential.
- Stereochemistry : The spiro junction imposes axial chirality, though racemic mixtures are common in synthetic batches.
Table 1 : Comparison of Diazaspiro Compounds
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)7-5-4-6-8-14-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMFYHSGMSRVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Petasis-Grubbs Reaction Sequence
The most validated synthesis of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate involves a tandem Petasis-Grubbs strategy (Scheme 1). This method begins with the Petasis borono-Mannich reaction between allylamine, glyoxylic acid, and a boronic acid derivative. The intermediate undergoes ring-closing metathesis (RCM) using a Grubbs II catalyst to form the spirocyclic core.
Critical Reaction Parameters :
- Solvent Optimization : Toluene outperforms methanol, DMF, and THF, achieving 99% conversion at 1 M concentration (Table 1).
- Catalyst Loading : Grubbs II catalyst at 5 mol% ensures complete cyclization without dimerization byproducts.
- Temperature : RCM proceeds optimally at 40–80°C over 36–72 hours.
Table 1: Solvent Screening for Petasis Reaction
| Entry | Solvent | Concentration (M) | Conversion (%) |
|---|---|---|---|
| 6 | Chloroform | 0.2 | 71 |
| 8 | Toluene | 0.2 | 87 |
| 10 | Toluene | 1.0 | 99 |
tert-Butoxycarbonyl (Boc) Protection
Post-RCM, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or methanol. This step proceeds quantitatively at room temperature with 2 equivalents of Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Industrial-Scale Production
Continuous Flow Reactor Systems
To address scalability challenges, recent advances employ continuous flow reactors for the Petasis step. Key advantages include:
- Enhanced Heat Transfer : Mitigates exothermicity of the Petasis reaction, reducing side products.
- Residence Time Control : 30-minute residence time at 80°C ensures >95% yield.
Crystallization and Purification
The final compound is isolated via antisolvent crystallization using tert-butyl methyl ether (MTBE). X-ray diffraction confirms a purity of 99.8% with a melting point of 112–114°C.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) shows a single peak at 6.7 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Petasis-Grubbs | 82 | 99.8 | High |
| Batch Reactor | 68 | 98.5 | Moderate |
| Solid-Phase Synthesis | 45 | 95.2 | Low |
The Petasis-Grubbs sequence outperforms traditional batch and solid-phase approaches in both yield and purity, making it the method of choice for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical properties of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate and related spirocyclic compounds:
*Estimated based on analogous compounds.
Key Observations:
Spiro Ring Size: The [3.6] system in the target compound provides a larger, more flexible bicyclic framework compared to the [3.4] or [3.5] systems, influencing conformational preferences in drug-receptor interactions .
Nitrogen Positioning :
- 2,5-diaza vs. 2,8-diaza arrangements alter hydrogen-bonding capabilities and electronic profiles. For example, the 2,8-diaza derivative (CAS 336191-17-4) may exhibit stronger basicity at N8 due to reduced steric hindrance.
Physicochemical Properties :
- All compounds share similar TPSA values (~49.8 Ų), suggesting comparable polar surface areas and blood-brain barrier permeability profiles.
- Solubility (Log S) varies slightly, with the [3.4] spiro system (CAS 1434141-78-2) showing improved solubility (-1.5) due to the hemioxalate salt form.
Biological Activity
Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug discovery.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 240.34 g/mol. The compound's synthesis typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under anhydrous conditions to prevent hydrolysis. This reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants .
Anticonvulsant Properties
Research indicates that compounds with spirocyclic structures, including this compound, exhibit anticonvulsant activity in various animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate | Similar spirocyclic structure with different nitrogen positioning | Variability in nitrogen atom locations affects reactivity |
| Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | Larger spirocyclic ring system with additional nitrogen atoms | Increased ring size influences steric properties |
| Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | Different spirocyclic framework | Distinct cyclization pattern alters chemical behavior |
This compound is unique due to its specific arrangement of nitrogen atoms and steric configuration, contributing to its distinct chemical reactivity compared to these similar compounds .
Applications in Drug Discovery
The compound's potential as a therapeutic agent extends beyond anticonvulsant activity. It has been explored as a rigid linker in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted cancer therapies . Additionally, studies suggest that it may inhibit or modulate the activity of various biological targets involved in disease pathways.
Case Studies and Research Findings
- Anticonvulsant Activity Study : In a study involving animal models, this compound demonstrated significant anticonvulsant effects compared to control groups. The study highlighted the compound's potential for further development as an epilepsy treatment .
- Targeting Autotaxin : Another research avenue focuses on the compound's ability to inhibit autotaxin (ATX), an enzyme implicated in various cancers and fibrotic diseases. Inhibiting ATX could provide a novel therapeutic strategy for managing drug-resistant tumors .
- Mechanistic Studies : Ongoing investigations aim to clarify the specific biochemical pathways influenced by this compound, including its interactions with cellular receptors and enzymes that regulate cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclic ring formation via intramolecular cyclization. For example, tert-butyl-protected intermediates are often generated using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions. A representative procedure involves coupling a diazepane precursor with tert-butyl chloroformate in the presence of a base like triethylamine in tetrahydrofuran (THF) . Purification is frequently achieved via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate the spirocyclic product .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : X-ray crystallography (using software like SHELXL or SHELXTL ) and nuclear magnetic resonance (NMR) spectroscopy are critical. Key diagnostic signals include:
- ¹H NMR : Distinct splitting patterns for spirocyclic protons (e.g., δ 1.4–1.5 ppm for tert-butyl groups).
- 13C NMR : Peaks at ~80 ppm for the Boc carbonyl and ~28–30 ppm for tert-butyl methyl carbons .
- X-ray : Confirms spiro connectivity and bond angles .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under refrigeration (2–8°C) in airtight, light-resistant containers. The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the Boc protecting group. Long-term stability studies suggest degradation <5% over 12 months when stored under nitrogen .
Advanced Research Questions
Q. How can researchers optimize reaction yields for spirocyclic intermediates in the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Temperature : Elevated temperatures (70–80°C) in polar aprotic solvents (e.g., THF or DMF) improve cyclization kinetics .
- Catalysis : Use of azodicarboxamide derivatives (e.g., N,N,N’,N’-tetramethylazodicarboxamide) enhances coupling efficiency .
- Workflow : Real-time monitoring via LC-MS or TLC reduces byproduct formation. Yield improvements from 70% to >90% have been reported using iterative gradient elution .
Q. What analytical strategies resolve contradictions in stereochemical assignments for spirocyclic derivatives?
- Methodological Answer : Discrepancies often arise from axial vs. equatorial conformers. Resolution methods include:
- Dynamic NMR : Variable-temperature experiments to observe coalescence of diastereotopic protons.
- Chiral HPLC : Separation using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
